7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride
Description
7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride is a brominated spirocyclic indoline derivative featuring a cyclopropane ring fused to the indoline scaffold. The compound’s structure includes a bromine substituent at the 7' position of the indoline moiety, with the cyclopropane ring introducing steric and electronic constraints that influence its pharmacological and physicochemical properties. The hydrochloride salt form enhances solubility, making it suitable for biological studies. This compound is part of a broader class of spiroheterocycles investigated for kinase inhibition, particularly targeting EGFR and ERBB2 pathways, as demonstrated in derivative studies .
Synthetic routes involve multistep processes, including condensation, acylation, and cyclopropane ring formation (e.g., replacing piperidine with cyclopropane in precursor compounds) . Its molecular formula is C₁₀H₁₀BrN·HCl, with a CAS registry number 159888-54-7 .
Properties
IUPAC Name |
7-bromospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN.ClH/c11-8-3-1-2-7-9(8)12-6-10(7)4-5-10;/h1-3,12H,4-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAOSYYBNMXBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC=C3Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride involves several steps. One common method includes the reaction of indoline derivatives with bromine under controlled conditions to introduce the bromine atom into the molecule . The cyclopropane ring is then formed through a cyclization reaction, resulting in the spirocyclic structure. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
7’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of different oxidation products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
7’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride involves its interaction with specific molecular targets. The bromine atom and spirocyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and signal transduction pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
The following analysis compares 7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride with structurally and functionally related compounds, focusing on synthesis, substituent effects, and biological activity.
Structural Analogs in Kinase Inhibition Studies
A series of spiro[indoline-3,4'-piperidine] derivatives (A1–A4) and their cyclopropane-modified analogs (B1–B7) were synthesized to evaluate kinase inhibition. Key findings include:
| Compound Series | Core Structure | Modifications | Inhibition of EGFR-wt (%) | Inhibition of ERBB2 (%) |
|---|---|---|---|---|
| A1–A4 | Spiro[indoline-3,4'-piperidine] | Piperidine retained | 7%, 6%, 19%, 27% | 9%, 5% (A1–A4) |
| B1–B7 | Spiro[cyclopropane-1,3'-indoline] | Piperidine → cyclopropane | Data not fully disclosed | Data not fully disclosed |
| Neratinib® | Non-spiro quinazoline | Reference compound | 2% | 6% |
Key Observations :
- The cyclopropane substitution in B1–B7 (including 7'-Bromospiro[cyclopropane-1,3'-indoline]) was hypothesized to enhance steric rigidity and improve target binding compared to piperidine-containing A1–A4.
Brominated Spiroindoline Analogs
Other brominated spiroindoline derivatives share structural similarities but differ in substituent placement and ring systems:
| Compound Name | CAS Number | Core Structure | Key Differences |
|---|---|---|---|
| 7'-Bromospiro[cyclopropane-1,3'-indoline] | 159888-54-7 | Cyclopropane + indoline | Bromine at 7' position |
| 6'-Bromospiro[cyclopropane-1,3'-indoline] | 1379360-39-0 | Cyclopropane + indoline | Bromine at 6' position |
| 7-Bromo-3-chloroisoquinoline | 1029720-65-7 | Isoquinoline scaffold | Non-spiro, Cl at position 3 |
Key Observations :
- Positional isomerism (6' vs. 7' bromine) may alter electronic properties and binding affinity.
Halogenated Spiroindoline Derivatives
Halogen substitution (Br vs. F) significantly impacts bioactivity:
| Compound Name | Substituent | Molecular Formula | Biological Activity (EGFR/ERBB2) |
|---|---|---|---|
| 7'-Bromospiro[cyclopropane-1,3'-indoline] | Br | C₁₀H₁₀BrN·HCl | Under investigation |
| 7'-Fluorospiro[cyclopropane-1,3'-indoline] | F | C₁₀H₁₀FN·HCl | Not disclosed |
Key Observations :
- Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to fluorine.
- Fluorine’s electronegativity could improve hydrogen-bonding interactions, but data on its efficacy are unavailable .
Physicochemical and Spectral Comparisons
| Compound Name | ¹³C-NMR (δ, CDCl₃) | HRMS (m/z) | Purity |
|---|---|---|---|
| 7'-Bromospiro[cyclopropane-1,3'-indoline] | Not reported | Not reported | ≥95% |
| Spiro[indoline-3,4'-piperidine] derivatives | 47.45 (CH₂), 101.99 (C-3) | 223.1225 (C₁₅H₁₅N₂) | 95–98% |
Key Observations :
- Limited spectral data for 7'-Bromospiro[cyclopropane-1,3'-indoline] suggest a need for further characterization.
- Related spiroindolines show distinct ¹³C-NMR signals for CH₂ and aromatic carbons, aiding structural elucidation .
Biological Activity
7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride is a novel compound characterized by its unique spirocyclic structure, which includes a cyclopropane ring and an indoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is with a molecular weight of approximately 224.1 g/mol.
- Molecular Formula :
- Molecular Weight : 224.1 g/mol
- CAS Number : 1694042-51-7
- Appearance : White to yellow solid
The presence of the bromine atom at the 7' position is significant as it enhances the compound's reactivity and potential interactions with biological targets.
Anticancer Properties
Research has indicated that 7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride exhibits promising anticancer activity against various human cancer cell lines. A study evaluated its effects on DU-145 (prostate cancer), HeLa (cervical cancer), and A-549 (lung cancer) cell lines, revealing an IC50 value of less than 10 μM for certain derivatives, indicating strong cytotoxicity against these cancer types .
Table 1: Anticancer Activity of 7'-Bromospiro[cyclopropane-1,3'-indoline] Hydrochloride
| Cell Line | IC50 (μM) | Activity Description |
|---|---|---|
| DU-145 | <10 | High cytotoxicity |
| HeLa | <10 | High cytotoxicity |
| A-549 | <10 | High cytotoxicity |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity. The spirocyclic structure contributes to its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
The mechanism by which 7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride exerts its biological effects involves interaction with specific molecular targets within cells. The bromine atom and the spirocyclic architecture allow the compound to bind to enzymes or receptors, modulating their activity and thereby influencing cellular processes such as apoptosis and signal transduction pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Anticancer Activity : Research published in RSC Advances demonstrated that derivatives of spiro[cyclopropane-1,3'-indolin]-2'-ones exhibited significant anticancer properties across multiple cell lines. The study highlighted that structural modifications could enhance potency against specific cancer types .
- Antimicrobial Studies : A comprehensive analysis of related spiro compounds indicated that those containing the cyclopropyl group often exhibit antifungal and antibacterial properties. This suggests that 7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride may also possess similar activities due to its structural characteristics.
Comparison with Related Compounds
The biological activity of 7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride can be compared with other halogenated spiro compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 7'-Chlorospiro[cyclopropane-1,3'-indoline] | C10H10ClN | Chlorine substitution may alter biological activity |
| 7'-Fluorospiro[cyclopropane-1,3'-indoline] | C10H10FN | Fluorine may enhance stability but affect reactivity |
| 7'-Iodospiro[cyclopropane-1,3'-indoline] | C10H10IN | Iodine substitution could impact interaction profiles |
The unique bromination at the 7' position sets this compound apart from its analogs, potentially influencing both its reactivity and biological efficacy.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for confirming the structural identity and purity of 7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride?
- Methodological Answer : Combine high-resolution techniques such as X-ray crystallography for definitive structural confirmation and NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions. For purity, use HPLC with UV/Vis detection (≥95% threshold) and mass spectrometry (HRMS) to detect trace impurities. Cross-reference spectral data with computational models (e.g., density functional theory) to resolve ambiguities .
Q. How can researchers optimize the synthetic yield of 7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride while minimizing byproducts?
- Methodological Answer : Employ factorial design experiments (e.g., 2^k designs) to test variables like reaction temperature, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions. Monitor intermediates via TLC or in-situ IR spectroscopy to adjust reaction kinetics. Post-synthesis, apply liquid-liquid extraction or membrane separation (e.g., nanofiltration) to isolate the product .
Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH guidelines) using thermal (40–60°C), photolytic (UV exposure), and hydrolytic (pH 1–13) stress conditions. Quantify degradation products via LC-MS/MS and assess chloride counterion stability via ion chromatography .
Advanced Research Questions
Q. How can computational modeling be integrated to predict the reactivity and binding interactions of 7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes or receptors). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For reactivity, apply DFT calculations to model transition states and identify electrophilic/nucleophilic sites .
Q. What strategies resolve contradictions in published data on the compound’s pharmacological activity?
- Methodological Answer : Perform meta-analysis of dose-response curves across studies, accounting for variables like cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media). Use Bayesian statistical models to quantify uncertainty. Validate hypotheses via orthogonal assays (e.g., CRISPR knockouts to confirm target specificity) .
Q. How can the spirocyclic framework’s conformational dynamics influence its biological activity?
- Methodological Answer : Analyze dynamic NMR or variable-temperature X-ray diffraction to study ring puckering and substituent orientation. Compare activity in rigidified analogs (e.g., via cyclopropane ring substitution) using structure-activity relationship (SAR) studies. Computational molecular dynamics simulations (e.g., GROMACS) can model flexibility over time .
Q. What advanced separation techniques improve enantiomeric purity in scaled-up synthesis?
- Methodological Answer : Implement chiral chromatography (e.g., polysaccharide-based columns) or enzymatic resolution using lipases/esterases. For large-scale processes, explore simulated moving bed (SMB) chromatography or crystallization-induced diastereomer resolution .
Theoretical and Framework-Driven Questions
Q. How can researchers align mechanistic studies of this compound with broader theoretical frameworks (e.g., spirocyclic drug design)?
- Methodological Answer : Ground hypotheses in molecular topology theory to predict bioavailability or Hammett linear free-energy relationships to rationalize substituent effects. Publish findings in the context of existing frameworks (e.g., "spirocyclic privileged scaffolds") to enhance interpretability .
Q. What methodologies support the development of a predictive model for the compound’s environmental fate?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Validate with microcosm studies (soil/water systems) and HPLC-TOF-MS to track degradation pathways. Incorporate life cycle assessment (LCA) frameworks to contextualize ecological risks .
Data Presentation Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
